ethyl 4-methoxybenzimidate
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Overview
Description
Ethyl 4-methoxybenzimidate is a chemical compound with the molecular formula C10H13NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemical compounds due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxybenzimidate can be synthesized through the reaction of 4-methoxybenzonitrile with ethanol in the presence of hydrogen chloride gas. The reaction is typically carried out at low temperatures (0°C) to ensure the formation of the desired product. The reaction mixture is then allowed to reach room temperature and is left overnight. The solvent is removed by evaporation, and the residue is dried under vacuum to obtain the crude imino ester hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality during production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxybenzimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzimidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxybenzimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the nature of the functional groups present in the compound .
Comparison with Similar Compounds
Ethyl 4-methoxybenzimidate can be compared with other similar compounds such as:
Ethyl benzimidate: Lacks the methoxy group, making it less reactive in certain reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
4-methoxybenzonitrile: Precursor to this compound, lacks the ethoxy group.
This compound stands out due to its unique combination of functional groups, which imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
829-48-1 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
ZUHXEWCZQQKLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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